molecular formula C10H8O6S2 B1215310 1,5-Naphthalenedisulfonic acid CAS No. 81-04-9

1,5-Naphthalenedisulfonic acid

Cat. No.: B1215310
CAS No.: 81-04-9
M. Wt: 288.3 g/mol
InChI Key: XTEGVFVZDVNBPF-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1,5-naphthalenedisulfonic acid involves its strong acidic properties, which allow it to participate in various chemical reactions. Its molecular structure enables it to form hydrogen bonds and interact with other molecules, facilitating reactions such as nitration and bromination .

Comparison with Similar Compounds

1,5-Naphthalenedisulfonic acid is unique among its isomers due to its specific position of sulfonic acid groups on the naphthalene ring. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position and number of sulfonic acid groups.

Properties

IUPAC Name

naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGVFVZDVNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046982
Record name 1,5-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
Source PubChem
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CAS No.

81-04-9
Record name 1,5-Naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name Naphthalene-1,5-disulphonic acid
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Record name 1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 14.5 g of D-glucamine in 120 ml of water was covered with a solution of 11.4 g of naphthalene-1,5-disulfonyl chloride in 300 ml of ethyl acetate. 80 ml of a 1.0N sodium hydroxide solution were added dropwise to the vigorously stirred mixture during 4 hours. After stirring at room temperature for 20 hours the aqueous phase was separated, washed once with 100 ml of ethyl acetate and concentrated at 50° C. on a rotary evaporator. The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time, subsequently taken up in a solution of 300 ml of pyridine and 100 ml of acetic anhydride and heated to reflux for 8 hours. The reaction mixture was again concentrated to dryness and partitioned between water and ethyl acetate. The organic phase was washed with water and sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent. 5.6 g of the purified product were dissolved in 100 ml of methanol and treated with 2 mg of sodium. After stirring for 16 hours. the insoluble precipitate was filtered off. This was dried at 50° C. in a high vacuum and gave naphthalene-1,5-disulfonic acid bis-D-glucit-1-ylamide, MS: m/z 615 ([M+H]+); 637 ([M+Na]+).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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